

Spectroscopic Profile of 2,4-Dimethyldecane: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethyldecane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethyldecane** (C₁₂H₂₆), a branched alkane. Due to the nature of this saturated hydrocarbon, the spectroscopic data primarily serves to confirm its structure and purity. This document outlines the expected spectroscopic characteristics based on publicly available information and general principles of spectroscopy for alkanes. It also details the standard experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **2,4-Dimethyldecane**. It is important to note that while the existence of this data is confirmed in databases such as the NIST Mass Spectrometry Data Center and SpectraBase, specific, experimentally verified peak lists are not readily available in the public domain.^[1] The data presented here are therefore based on typical values for similar branched alkanes and predictive models.

Table 1: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for **2,4-Dimethyldecane**

Carbon Atom(s)	Predicted Chemical Shift (δ) in ppm	Notes
C1, C2-CH ₃ , C4-CH ₃	10 - 25	The terminal methyl groups and the methyl branches are expected in the upfield region. Due to symmetry, some of these may be equivalent.
C10	14	The terminal methyl group of the main chain.
C3, C5-C9	20 - 40	Methylene groups of the main decane chain.
C2, C4	25 - 45	Methine carbons at the branching points.

Table 2: Prominent Peaks in the Mass Spectrum (MS) of **2,4-Dimethyldecane**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Probable Fragment Ion
43	High	[C ₃ H ₇] ⁺
57	High	[C ₄ H ₉] ⁺
71	High	[C ₅ H ₁₁] ⁺
85	Medium	[C ₆ H ₁₃] ⁺
127	Low	[C ₉ H ₁₉] ⁺
170	Very Low to Absent	[C ₁₂ H ₂₆] ⁺ (Molecular Ion)

Table 3: Expected Infrared (IR) Absorption Bands for **2,4-Dimethyldecane**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
2850 - 2960	C-H Stretch	Alkane (CH ₃ , CH ₂ , CH)
1450 - 1475	C-H Bend (Scissoring)	CH ₂
1375 - 1385	C-H Bend (Rocking)	CH ₃
720 - 725	C-H Bend (Rocking)	-(CH ₂) _n - (n≥4)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of volatile branched alkanes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2,4-Dimethyldecane** is prepared by dissolving approximately 50-100 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent, is used. The instrument is equipped with a broadband probe tuned to the ¹³C frequency.
- **Data Acquisition:**
 - The sample tube is placed in the spectrometer's probe.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse ¹³C NMR experiment is performed with proton decoupling to ensure that all carbon signals appear as singlets.
 - A sufficient number of scans (typically several hundred to a few thousand) are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software (e.g., TopSpin). The chemical shifts of the resulting peaks are referenced to the TMS signal at 0.0 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2,4-Dimethyldecane** is prepared in a volatile organic solvent such as hexane or dichloromethane.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD) is used. The GC is equipped with a nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- **Data Acquisition:**
 - **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min)
 - **Oven Temperature Program:** Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.
 - **Injection Mode:** Splitless or split, depending on the sample concentration.
 - **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** m/z 40-400.
 - **Source Temperature:** 230 °C.
 - **Quadrupole Temperature:** 150 °C.
- **Data Analysis:** The total ion chromatogram (TIC) is analyzed to determine the retention time of **2,4-Dimethyldecane**. The mass spectrum corresponding to this peak is then extracted

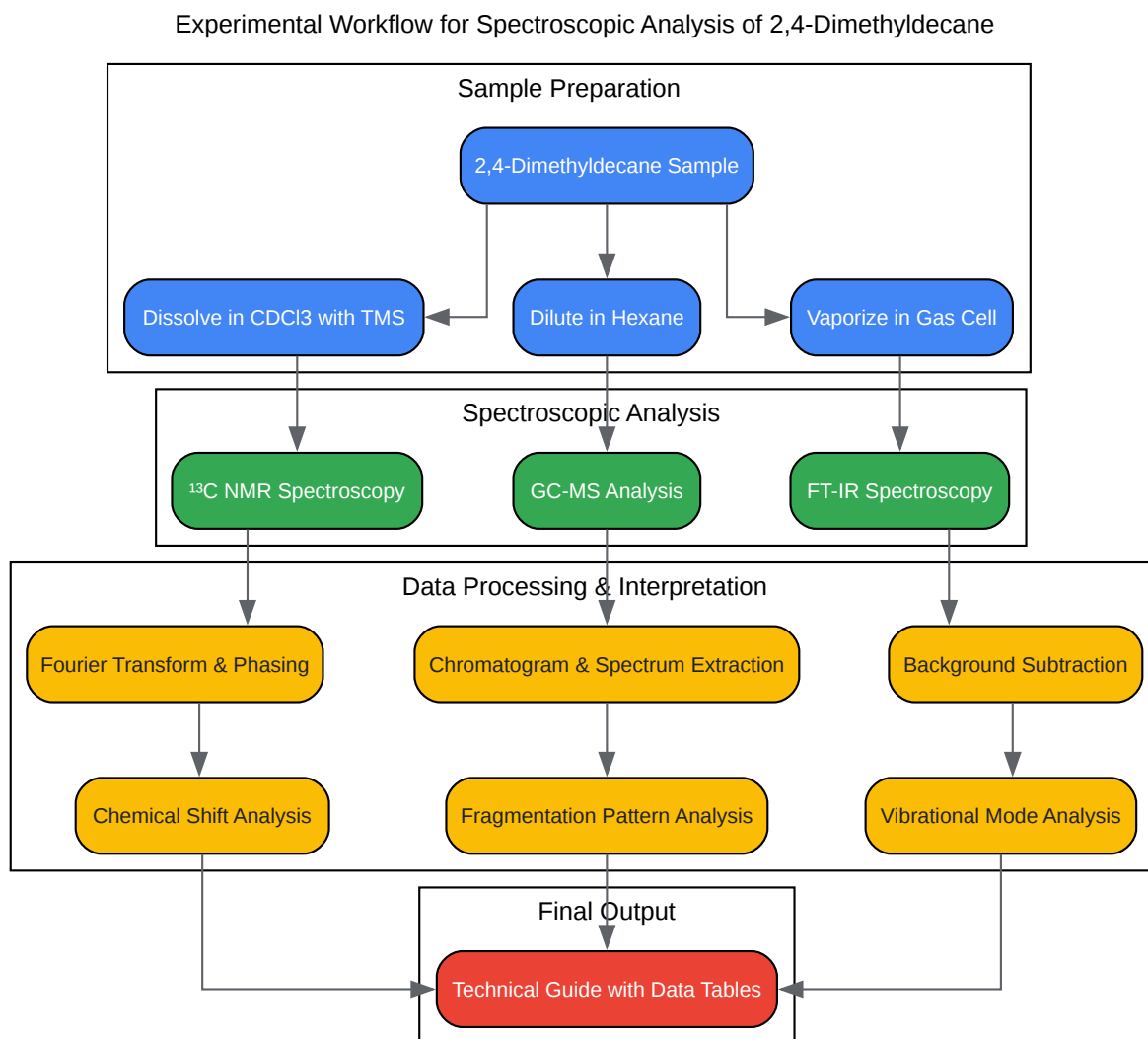
and compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. The fragmentation pattern is analyzed to confirm the structure.^[2]

Vapor Phase Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of liquid **2,4-Dimethyldecane** is injected into a heated gas cell. The temperature of the cell is maintained above the boiling point of the compound to ensure it is in the vapor phase.
- **Instrumentation:** A Fourier-transform infrared spectrometer (e.g., a Thermo Scientific Nicolet iS50) equipped with a gas cell with KBr or NaCl windows is used.
- **Data Acquisition:**
 - A background spectrum of the empty gas cell is collected.
 - The vaporized sample is introduced into the gas cell.
 - The IR spectrum of the sample is recorded, typically by co-adding multiple scans (e.g., 32 or 64) at a resolution of 4 cm^{-1} .
- **Data Analysis:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present. For alkanes, the C-H stretching and bending vibrations are the most prominent features.^[3]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **2,4-Dimethyldecane**.



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Caption: Spectroscopic Analysis Workflow.

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